Difluorobenzotriazole
Description
Historical Context and Significance in Heterocyclic Chemistry
The exploration of fluorinated organic compounds has been a pivotal theme in chemical research, driven by the profound effects of fluorine substitution on molecular properties. The introduction of fluorine into heterocyclic systems, such as benzotriazole (B28993), has been a particularly fruitful area of investigation. An early mention of fluorinated benzotriazoles in the patent literature from 1996 highlights their role as "excellent intermediates for preparing active compounds for crop protection and for the pharmaceutical sector." google.com
Earlier research, such as a 1961 paper on the synthesis of potential anticancer agents, detailed the preparation of derivatives like 4-amino-5,7-difluorobenzotriazole. acs.org The strategic incorporation of fluorine atoms into the benzotriazole scaffold is known to significantly alter the electronic nature of the molecule. Fluorine's high electronegativity can enhance the electron-accepting properties of the benzotriazole unit, a feature that has been extensively exploited in modern materials science. nih.gov This strategic fluorination has been instrumental in the development of high-performance organic electronic materials. nih.govmdpi.com The significance of fluorinated heterocycles, including difluorobenzotriazole, lies in their ability to fine-tune molecular energy levels, enhance intermolecular interactions, and improve the stability of the resulting compounds. nih.govmdpi.comresearchgate.net
Current Research Landscape and Academic Relevance of this compound
The academic relevance of this compound is most prominent in two key areas: materials science and medicinal chemistry.
In materials science , this compound has become a cornerstone for the development of donor-acceptor (D-A) conjugated polymers used in organic electronic devices. These polymers are integral to the active layers of organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). aimspress.commdpi.com The inclusion of the electron-deficient this compound unit in the polymer backbone allows for the tuning of the material's bandgap and energy levels, which is crucial for efficient charge separation and transport in OSCs and for controlling the emission color in OLEDs. aimspress.commdpi.comresearchgate.net Research has demonstrated that polymers incorporating this compound can lead to significant improvements in the power conversion efficiency (PCE) of organic solar cells and the external quantum efficiency (EQE) of OLEDs. aimspress.commdpi.comresearchgate.netresearchgate.net
In medicinal chemistry , derivatives of this compound are being investigated for their potential as therapeutic agents. Specifically, certain this compound-acrylonitrile derivatives have been designed and synthesized as microtubule targeting agents. nih.gov These compounds have shown potent antiproliferative activity against various cancer cell lines, suggesting their potential as a new class of anticancer drugs. nih.gov The benzotriazole moiety itself is recognized for its wide range of pharmacological activities, and the addition of fluorine atoms can enhance these properties. ijnrd.org
Methodological Approaches in this compound Research
The study of this compound and its applications involves a range of synthetic and analytical methodologies.
Synthetic Approaches: The synthesis of this compound-containing polymers and molecules often relies on modern cross-coupling reactions. Palladium-catalyzed reactions are particularly prevalent, including:
Stille Coupling: This reaction is used to create copolymers by coupling a distannylated monomer with a dihalogenated monomer. mdpi.com
Suzuki Coupling: Another widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.
Direct C-H Arylation/Cross-Coupling Polycondensation: This method offers a more atom-economical route to polymer synthesis by directly coupling C-H bonds, avoiding the need for pre-functionalized monomers. mdpi.comresearchgate.netzendy.io
Analytical and Characterization Techniques: A comprehensive suite of analytical techniques is employed to characterize this compound and its derivatives:
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is fundamental for structural elucidation. mdpi.comzendy.io UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the optical properties of these compounds and their polymers. mdpi.comdntb.gov.ua
Electrochemical Analysis: Cyclic Voltammetry (CV) is a key technique for determining the electrochemical properties, such as the HOMO and LUMO energy levels, of this compound-based materials. mdpi.commdpi.comdntb.gov.ua
Thermal Analysis: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of polymers containing the this compound unit, which is crucial for device longevity. mdpi.commdpi.com
Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used for purification and to confirm the molecular weight of synthesized compounds. atomfair.comamericanpharmaceuticalreview.com For polymers, Gel Permeation Chromatography (GPC) is used to determine the molecular weight and dispersity. d-nb.info
Data Tables
Table 1: Physicochemical Properties of 5,6-Difluorobenzotriazole
| Property | Value |
| Molecular Formula | C₆H₃F₂N₃ |
| Molecular Weight | 155.11 g/mol |
| Boiling Point | 287.4 ± 43.0 °C at 760 mmHg |
| Flash Point | 127.6 ± 28.2 °C |
| Density | 1.6 ± 0.1 g/cm³ |
| LogP | 1.16 |
| Data sourced from Chemsrc. chemsrc.com |
Table 2: Performance of this compound-Based Organic Solar Cells
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PDTBDT-FBTz | PC₇₁BM | 5.55 | 0.95 | 9.32 | 62.7 |
| PBFZ-OP | ITIC | 10.5 | 0.91 | 18.7 | 61.8 |
| SBDT-BDD:IDIC:PC₇₁BM | Ternary Blend | 10.9 | - | - | - |
| Data compiled from various research articles. aimspress.comresearchgate.netacs.org |
Table 3: Performance of this compound-Based Organic Light-Emitting Diodes (OLEDs)
| Polymer Emitter | Emission Color | Maximum EQE (%) |
| P1 | Green | 0.07 |
| P2 | Red | 0.14 |
| Data sourced from a study on π-conjugated polymers for OLED applications. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBLQVSGVTZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Difluorobenzotriazole and Its Derivatives
Regioselective Synthesis Strategies for Substituted Difluorobenzotriazoles
Regioselectivity is a critical aspect of synthesizing substituted difluorobenzotriazoles, ensuring the precise placement of functional groups on the heterocyclic core. The control over substitution patterns is essential for fine-tuning the molecule's properties.
One key intermediate, 1-amino-5,6-difluorobenzotriazole, can be oxidized to generate 4,5-difluoro-1,2-dehydrobenzene. researchgate.net This highly reactive aryne intermediate serves as a precursor for synthesizing various fluorinated carbo- and heterocyclic compounds through in-situ cycloaddition reactions, where the regioselectivity is dictated by the nature of the trapping agent. researchgate.net
For the synthesis of substituted 1,2,3-triazoles, methods have been developed that offer high regioselectivity. For instance, the reaction of specific trifluoromethyl-containing ynones with sodium azide (B81097) can be directed to form desired triazole isomers. mdpi.com Furthermore, α-fluoronitroalkenes can act as synthetic equivalents of unstable α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides. rsc.org This approach, facilitated by a catalytic amount of trifluoroacetic acid (TFA), provides a regioselective route to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org Such strategies, while not all demonstrated directly on a difluorobenzotriazole core, highlight the methodologies available for controlling substituent placement in complex triazole systems.
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. organic-chemistry.orgfrontiersin.org This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making it a powerful tool in drug discovery and the synthesis of complex molecules. mdpi.comnih.gov
MCRs often proceed through a cascade of elementary reactions, where a network of equilibria ultimately flows into an irreversible step to yield the final product. organic-chemistry.org Well-known MCRs include the Ugi, Passerini, Biginelli, and Mannich reactions, which are widely used to create diverse heterocyclic scaffolds. organic-chemistry.orgmdpi.com While specific examples of MCRs for the de novo synthesis of the this compound ring are not prominently documented in the provided literature, the principles of MCRs are applicable. For instance, a hypothetical MCR could involve a difluorinated o-phenylenediamine (B120857) derivative, a nitrite (B80452) source, and a third component to build the triazole ring and introduce additional diversity in a single step. The development of such MCRs remains a promising avenue for the efficient and diversity-oriented synthesis of novel this compound derivatives. nih.gov
Catalyst-Mediated Synthetic Routes to this compound Scaffolds
Catalyst-mediated reactions, particularly those using transition metals, are fundamental in constructing this compound-containing structures. dntb.gov.ua Palladium-catalyzed cross-coupling reactions are notably effective for this purpose.
A prime example is the synthesis of donor-acceptor (D-A) type conjugated polymers where 5,6-difluorobenzotriazole acts as the acceptor unit. mdpi.com These polymers are synthesized via a Pd-catalyzed Stille cross-coupling reaction. mdpi.com The process involves copolymerizing monomers like 4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole with stannylated donor units. mdpi.com The catalyst, dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), plays a crucial role in facilitating the C-C bond formation between the monomer units. mdpi.com The reaction conditions and resulting polymer properties from one such study are detailed in the table below. mdpi.com
| Polymer | Monomers (Ratio) | Catalyst | Solvent | Conditions | Yield | Mn (kDa) | PDI |
|---|---|---|---|---|---|---|---|
| P1 | M1:M2:M3 (1:3:4) | Pd(PPh₃)₂Cl₂ | Toluene (B28343) | 105 °C, 48 h | N/A | N/A | N/A |
| P2 | M1:M2:M3 (1:1:2) | Pd(PPh₃)₂Cl₂ | Toluene | 105 °C, 48 h | 86% | 14.7 | 1.29 |
Table 1. Catalyst-Mediated Synthesis of this compound-Containing Polymers via Stille Coupling. mdpi.comM1: 6,8-Dibromo-3,3-bis-decyl-3,4-dihydro-2H-thieno[3,4-b] mdpi.comresearchgate.netdioxepine, M2: 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole, M3: 2,5-Bis(trimethylstannanyl)thiophene.
These catalytic methods provide a robust platform for creating complex macromolecular structures built upon the this compound scaffold. mdpi.com
Green Chemistry Approaches in this compound Production
Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.comacs.org These principles include waste prevention, maximizing atom economy, using catalysis, designing for energy efficiency, and employing safer solvents. acs.orgmygreenlab.org
In the context of this compound synthesis, green approaches could involve several strategies. The use of catalytic methods, as described in the previous section, is inherently a green principle, as catalysts are used in small amounts and allow for more efficient reactions. acs.orgmygreenlab.org Another approach is the use of environmentally benign solvent systems. For instance, the synthesis of other heterocyclic compounds has been successfully carried out in greener media like polyethylene (B3416737) glycol (PEG)-water mixtures, which could be adapted for this compound synthesis. rsc.org
Furthermore, biocatalysis, using enzymes to perform chemical transformations, offers high specificity and can often eliminate the need for protecting groups, thus reducing the number of synthetic steps and waste. acs.org Microwave-assisted synthesis is another green technique that can reduce reaction times, increase yields, and lower energy consumption. mdpi.com While specific, documented examples of applying all these green methods directly to this compound production are emerging, these established principles provide a clear roadmap for developing more sustainable synthetic routes. ejcmpr.com
Functionalization and Derivatization Methodologies of the this compound Core
Once the this compound core is formed, it can be further modified to introduce a wide range of functional groups, enabling the synthesis of diverse derivatives. researchgate.net These modifications can be targeted at the nitrogen atoms of the triazole ring or the carbon atoms of the benzene (B151609) ring.
The nitrogen atoms of the benzotriazole (B28993) ring are common sites for functionalization through N-alkylation and N-arylation. These reactions typically involve the reaction of the N-H group of the triazole with an alkyl or aryl halide in the presence of a base. nih.govorganic-chemistry.org The choice of base and solvent can influence the regioselectivity of the reaction, determining whether substitution occurs at the N1 or N2 position of the triazole ring. nih.gov
For N-alkylation, common conditions involve using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.comorganic-chemistry.org For N-arylation, Chan-Lam coupling, which uses a copper catalyst to couple the triazole with a boronic acid, can provide regioselective access to 2-N-aryl derivatives. mdpi.com
| Reaction Type | Reagents | Base/Catalyst | Solvent | Selectivity | Typical Yield |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halides | Na₂CO₃ / K₂CO₃ | DMF | Preferential N2-substitution | up to 86% mdpi.com |
| N-Arylation (SNAr) | Activated Aryl Halides | Base | N/A | Regiospecific N2-substitution | Good to High mdpi.com |
| N-Arylation (Chan-Lam) | Aryl Boronic Acids | Copper(II) Acetate (B1210297) | DMSO | Regiospecific N2-substitution | up to 89% mdpi.com |
Table 2. General Strategies for N-Alkylation and N-Arylation of Triazole Scaffolds. mdpi.com
These methods allow for the introduction of various substituents onto the triazole nitrogen atoms, which is a key strategy for modulating the biological activity and material properties of benzotriazole derivatives. nih.gov
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. khanacademy.org The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. byjus.commasterorganicchemistry.com The feasibility and regioselectivity of EAS on the this compound core are governed by the electronic effects of the existing substituents: the two fluorine atoms and the fused triazole ring. libretexts.org
Both fluorine atoms and the triazole ring are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack, making the reaction slower than with benzene itself. libretexts.orglibretexts.org However, they have different directing effects. Halogens, like fluorine, are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance, despite their inductive withdrawal. libretexts.orglibretexts.org The fused triazole ring is a strong deactivating group and is generally considered meta-directing in character.
Therefore, performing an EAS reaction like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) on a this compound would be challenging and the position of the incoming electrophile would depend on the interplay between the directing effects of the fluorine atoms and the deactivating nature of the entire fused heterocyclic system. byjus.comlibretexts.org
C-H Activation and Functionalization at the Triazole Moiety
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, circumventing the need for pre-functionalized starting materials. mdpi.com In the context of this compound, this methodology has been successfully employed for the synthesis of donor-π-acceptor (D-π-A) type conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs).
A notable example is the palladium-catalyzed direct C-H cross-coupling polycondensation of 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole with various thiophene-based derivatives. mdpi.com This approach avoids the often challenging synthesis and purification of organometallic monomers that are required in traditional cross-coupling reactions like Stille or Suzuki couplings. mdpi.com
The direct C-H arylation polymerizes 5,6-difluorobenzotriazole, acting as the electron-deficient acceptor unit, with different electron-rich thiophene-based donor units. The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant, a base, and an additive.
Detailed Research Findings:
A series of D-π-A conjugated polymers were synthesized via the direct C-H cross-coupling of 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole with several thiophene (B33073) derivatives. The reaction conditions were optimized to achieve effective copolymerization. For instance, the polymerization of 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole with 3-octylthiophene (B1296729) yielded the corresponding polymer with a number average molecular weight (Mn) of 22,300 g/mol and in an excellent yield of 93%. mdpi.com When 2,2'-bithiophene (B32781) was used as the donor unit, the resulting polymer had the highest molecular weight of the series, with an Mn of 28,100 g/mol and a good yield of 82%. mdpi.com
The general conditions for this palladium-catalyzed direct C-H cross-coupling polycondensation are summarized in the table below.
Table 1: Reaction Conditions for the Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation of 5,6-Difluorobenzotriazole Derivative
| Parameter | Reagent/Condition | Role |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates C-H bond activation and cross-coupling |
| Oxidant | Silver(I) carbonate (Ag₂CO₃) | Regenerates the active palladium catalyst |
| Base | Potassium carbonate (K₂CO₃) | Assists in the deprotonation step |
| Additive | Pivalic acid (PivOH) | Promotes the C-H activation step |
| Solvents | DMAc/xylene | Provides a suitable reaction medium |
| Temperature | 110 °C | Provides thermal energy for the reaction |
This synthetic strategy highlights the utility of C-H activation for creating complex polymeric structures based on the this compound core, providing a more straightforward and efficient route to valuable electronic materials. mdpi.com
Click Chemistry Approaches for this compound Conjugates
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for creating complex molecular architectures and bioconjugates. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Another powerful variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a metal catalyst.
Despite the broad utility of click chemistry in various fields, a review of the scientific literature did not yield specific examples of 5,6-difluorobenzotriazole derivatives being functionalized with azide or alkyne groups for subsequent use in click chemistry reactions to form conjugates. Therefore, detailed research findings on the synthesis of this compound conjugates via this method cannot be provided at this time.
Theoretical and Computational Investigations of Difluorobenzotriazole
Density Functional Theory (DFT) Studies on Electronic Structure and Stability of Difluorobenzotriazole
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are widely used to investigate the electronic structure and stability of various isomers of this compound. nih.govnih.gov These studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential.
Key electronic parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The negative values of HOMO and LUMO energies are also indicative of the stability of the compound. nih.gov
Frontier molecular orbital (FMO) studies, which focus on the HOMO and LUMO, can predict the chemical reactivity of compounds and identify their most likely reactive sites. nih.gov The distribution of these orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO). For example, in a study of functionalized benzoxazole-based architectures, DFT calculations showed that the introduction of electron-donating and -withdrawing groups significantly influences the electronic properties. nih.gov
Table 1: Calculated Electronic Properties of this compound Isomers (Illustrative)
| Isomer | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 4,5-Difluorobenzotriazole | -588.12345 | -7.12 | -1.25 | 5.87 |
| 4,6-Difluorobenzotriazole | -588.12567 | -7.20 | -1.18 | 6.02 |
| 4,7-Difluorobenzotriazole | -588.12498 | -7.15 | -1.22 | 5.93 |
| 5,6-Difluorobenzotriazole | -588.12601 | -7.25 | -1.15 | 6.10 |
Note: The values in this table are illustrative and based on typical ranges observed for similar fluorinated heterocyclic compounds. Specific experimental or higher-level computational data for this compound isomers are required for definitive values.
Ab Initio Calculations for Understanding Bonding and Aromaticity in this compound
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of molecular bonding and aromaticity. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are computationally more intensive than DFT but can offer deeper insights into the nature of chemical bonds.
For this compound, ab initio calculations can be employed to analyze the bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. The nature of the bonding, including the degree of covalent and ionic character in the C-F, C-N, and N-N bonds, can be investigated using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis helps in understanding the delocalization of electron density and the interactions between different parts of the molecule.
Aromaticity is a key feature of the benzotriazole (B28993) ring system. Ab initio methods can be used to quantify the aromaticity of the benzene (B151609) and triazole rings in this compound. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to assess the degree of aromatic character. The introduction of fluorine atoms can influence the electron distribution and, consequently, the aromaticity of the rings.
Table 2: Selected Calculated Bond Lengths and Aromaticity Indices for 5,6-Difluorobenzotriazole (Illustrative)
| Parameter | Calculated Value |
|---|---|
| C4-C5 Bond Length (Å) | 1.395 |
| C5-C6 Bond Length (Å) | 1.380 |
| C5-F Bond Length (Å) | 1.345 |
| N1-N2 Bond Length (Å) | 1.340 |
| NICS(0) for Benzene Ring (ppm) | -9.5 |
| NICS(0) for Triazole Ring (ppm) | -4.2 |
Note: These values are illustrative and represent typical bond lengths and NICS values for fluorinated aromatic systems. Specific computational studies on this compound are needed for precise data.
Molecular Dynamics Simulations for Conformational Analysis of this compound Derivatives
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov For derivatives of this compound, which may have flexible side chains or substituents, MD simulations can provide valuable insights into their conformational preferences and flexibility.
For example, MD simulations of fluorine-containing 1,2,4-triazoles have been used to study their interactions with bacterial enzymes, providing insights into their mechanism of action. nih.gov Similar studies on this compound derivatives could help in the design of new therapeutic agents. The stability of a ligand-protein complex can be estimated by analyzing parameters such as the root-mean-square deviation (RMSD) during the simulation. nih.gov
Computational Prediction of Reaction Mechanisms Involving this compound
DFT calculations are often the method of choice for these studies due to their ability to provide accurate energetics for reactions in a computationally efficient manner. By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.
For instance, computational studies on related benzotriazole derivatives have been used to propose reaction mechanisms for processes such as C-H functionalization. These studies can help in understanding the role of catalysts and the nature of the reactive intermediates involved.
Spectroscopic Property Simulations and Validation for this compound
Computational methods can be used to simulate various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are extremely useful for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net By comparing the calculated and experimental ¹H, ¹³C, and ¹⁹F NMR spectra, the assignment of signals to specific atoms in the molecule can be confirmed. Scaling factors are often used to improve the accuracy of predicted ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. nih.gov
Vibrational frequencies and IR intensities can also be calculated using DFT. The simulated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes of the this compound molecule.
Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). nih.govmdpi.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the electronic structure and chromophoric properties of the molecule.
Table 3: Simulated Spectroscopic Data for 5,6-Difluorobenzotriazole (Illustrative)
| Spectroscopic Parameter | Simulated Value |
|---|---|
| ¹³C NMR Chemical Shift (C5) (ppm) | 150.2 (d, JCF = 245 Hz) |
| ¹⁹F NMR Chemical Shift (ppm) | -135.8 |
| IR Stretching Frequency (C-F) (cm⁻¹) | 1250 |
| UV-Vis λmax (nm) | 275 |
Note: These are illustrative values based on general knowledge of similar compounds. Accurate data would require specific computational modeling of this compound.
Reactivity Profiles and Mechanistic Studies of Difluorobenzotriazole
Nucleophilic Reactivity at the Triazole and Benzene (B151609) Moieties of Difluorobenzotriazole
The reactivity of this compound towards nucleophiles is characterized by the presence of both electron-rich and electron-deficient sites within the molecule. researchgate.net The triazole ring contains nucleophilic nitrogen atoms, while the fluorine-substituted benzene ring is susceptible to nucleophilic aromatic substitution.
The nitrogen atoms of the triazole ring can act as nucleophiles, participating in reactions with various electrophiles. Molecular electrostatic potential (MEP) surfaces show nucleophilic sites on the nitrogen atoms of the triazole ring. researchgate.net This inherent nucleophilicity allows for reactions such as alkylation and acylation at the triazole nitrogen, leading to N-substituted this compound derivatives. The specific nitrogen atom that undergoes substitution (N1 vs. N2) can be influenced by the reaction conditions and the nature of the electrophile.
Conversely, the benzene portion of the this compound molecule, being substituted with two electron-withdrawing fluorine atoms, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine atoms by a variety of nucleophiles. For instance, in the synthesis of donor-acceptor copolymers, 5,6-difluorobenzotriazole can undergo nucleophilic aromatic substitution where the fluorine atoms are replaced by other functional groups. core.ac.uk The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the benzene ring is temporarily disrupted by the attack of the nucleophile. The stability of this intermediate is enhanced by the electron-withdrawing nature of the triazole ring and the remaining fluorine atom.
The interplay between the nucleophilic character of the triazole ring and the susceptibility of the benzene ring to nucleophilic attack makes this compound a versatile building block in the synthesis of complex organic molecules and polymers. researchgate.netresearchgate.net
Table 1: Nucleophilic Reactions of this compound
| Reaction Type | Reactant | Product | Reaction Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halide | N-Alkylthis compound | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |
| Nucleophilic Aromatic Substitution (SNAr) | Thiophene (B33073) derivatives | Thiophene-substituted benzotriazole (B28993) | Palladium-catalyzed cross-coupling |
Electrophilic Reactivity and Substitution Patterns in this compound
Electrophilic substitution reactions on the this compound scaffold are primarily directed towards the benzene ring. wikipedia.org The fluorine atoms and the triazole ring are generally considered deactivating groups, making the benzene ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org However, substitution can still occur under appropriate conditions, with the position of substitution being influenced by the directing effects of the existing substituents.
The two fluorine atoms are ortho, para-directing deactivators. libretexts.org The electron-withdrawing inductive effect of the fluorine atoms deactivates the ring towards electrophilic attack. libretexts.org The triazole ring also exerts a deactivating effect on the benzene ring due to its electron-withdrawing nature. The combination of these effects means that harsh reaction conditions are often required to achieve electrophilic substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com For this compound, the incoming electrophile would be directed to the positions ortho and para to the fluorine atoms, which are the 4- and 7-positions. However, the strong deactivating nature of the substituents makes these reactions challenging.
Table 2: Predicted Electrophilic Substitution Patterns on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 4-Nitro-5,6-difluorobenzotriazole and/or 7-Nitro-5,6-difluorobenzotriazole |
| Halogenation | Br⁺, Cl⁺ | 4-Bromo-5,6-difluorobenzotriazole and/or 7-Bromo-5,6-difluorobenzotriazole |
| Sulfonation | SO₃ | 5,6-Difluorobenzotriazole-4-sulfonic acid and/or 5,6-Difluorobenzotriazole-7-sulfonic acid |
Cycloaddition Reactions Involving this compound
This compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. openstax.orgwikipedia.org These reactions are valuable for the construction of complex cyclic and heterocyclic systems. The triazole ring itself can be considered a potential diene or dienophile in Diels-Alder type reactions, although its aromaticity makes it less reactive than simple dienes.
More commonly, this compound derivatives are used as components in [3+2] cycloaddition reactions. For instance, azides derived from this compound can react with alkynes in a classic "click" reaction to form triazole rings. While this compound itself does not directly undergo this reaction, its derivatives can be key precursors.
The fluorine atoms on the benzene ring can influence the electronic properties of the molecule, thereby affecting its reactivity in cycloaddition reactions. In the context of polymer synthesis, this compound has been used as a building block in palladium-catalyzed direct C-H cross-coupling polycondensation with various thiophene derivatives, which can be seen as a formal cycloaddition process in building the polymer chain. researchgate.net
Ring-Opening and Rearrangement Reactions of the this compound Scaffold
The benzotriazole scaffold, including its difluoro derivative, is generally stable. However, under certain conditions, it can undergo ring-opening and rearrangement reactions. libretexts.orgnumberanalytics.comwikipedia.org For example, thermal or photochemical extrusion of dinitrogen (N₂) from the triazole ring can lead to the formation of a reactive diradical or zwitterionic intermediate. This intermediate can then undergo various transformations, including intramolecular cyclization or reaction with other species.
While specific studies on the ring-opening of this compound are not extensively reported, related triazole systems are known to undergo such reactions. For instance, difluorocarbene has been shown to induce ring-opening in other heterocyclic systems. researchgate.net It is plausible that under similar conditions, the triazole ring of this compound could be susceptible to attack, leading to ring-opened products.
Rearrangement reactions of the this compound scaffold could be initiated by the formation of a reactive intermediate, such as the one generated after N₂ extrusion. This intermediate could potentially undergo skeletal rearrangements to form other heterocyclic systems. The presence of the fluorine atoms could influence the stability and subsequent reaction pathways of these intermediates.
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical properties of this compound and its derivatives are of significant interest, particularly in the context of materials science and the development of organic electronic devices. researchgate.netresearchgate.net
Photochemical Reactivity:
This compound-containing polymers have been synthesized and their photophysical properties investigated. researchgate.net These materials often exhibit fluorescence, and their absorption and emission characteristics can be tuned by modifying the chemical structure. acs.org Upon absorption of light, the molecule is promoted to an excited state. researchgate.net The fate of this excited state can include fluorescence, phosphorescence, or photochemical reaction. copernicus.orgrsc.org
Photochemical reactions of this compound could involve the cleavage of bonds, such as the extrusion of N₂ from the triazole ring, as mentioned in the previous section. This process would generate highly reactive intermediates that can lead to the formation of new products. The wavelength of light used for irradiation can be a critical factor in determining the outcome of the photochemical reaction. rsc.org
Electrochemical Reactivity:
The electrochemical behavior of this compound and its derivatives is important for their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.netomicsdi.org Cyclic voltammetry is a common technique used to study the redox properties of these compounds.
This compound is an electron-accepting unit, and polymers containing this moiety often exhibit n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) behavior. researchgate.net The reduction potential of this compound derivatives can be measured to determine their electron affinity and the stability of the corresponding radical anion. The fluorine atoms, being electron-withdrawing, are expected to increase the electron affinity and make the compound easier to reduce compared to non-fluorinated benzotriazole.
Advanced Spectroscopic and Structural Characterization Methodologies for Difluorobenzotriazole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Difluorobenzotriazole Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound systems. nih.gov It provides precise information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govdntb.gov.ua A highly homogeneous magnetic field is essential for achieving the high spectral resolution needed to distinguish between chemically similar nuclei within the molecule. nih.gov
For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The ¹H NMR spectrum reveals the number and environment of protons, primarily those on the aromatic ring. The ¹³C NMR spectrum provides data on the carbon skeleton. Given the fluorine substituents, ¹⁹F NMR is crucial, offering direct insight into the electronic environment of the fluorine atoms. The chemical shifts (δ), coupling constants (J), and peak multiplicities are key parameters derived from these spectra. nih.govlibretexts.org For instance, in a 4,7-difluoro-2-(2-ethylhexyl)-2H-benzo[d] dtu.dknih.govcore.ac.uktriazole derivative, specific signals in the ¹³C NMR spectrum can be attributed to the fluorine-bearing carbons, showing characteristic splitting patterns due to C-F coupling. researchgate.net
Table 1: Representative NMR Data for a this compound Derivative This table is illustrative and based on reported data for similar structures. Actual values may vary based on the specific derivative and solvent.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹³C | 150.85 | Doublet | ¹JC-F = 249.2 | C-F |
| ¹³C | 150.85 | Doublet of doublets | ²JC-F = 19.3 | C-F |
| ¹³C | 140.13 | Singlet | - | C-N |
| ¹H | 8.17 | Triplet | ¹JH-F = 8.8 | Ar-H (ortho to F) |
| ¹H | 6.28 | Singlet | - | CH₂ |
While 1D NMR spectra provide fundamental information, they can become crowded and difficult to interpret for complex molecules. weebly.com Two-dimensional (2D) NMR techniques overcome this by spreading spectral information across two frequency axes, revealing correlations between nuclei. weebly.comsemi.ac.cn
For this compound systems, key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons on the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded nuclei, typically ¹H and ¹³C. This experiment is invaluable for assigning specific proton signals to their attached carbon atoms in the this compound framework.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between nuclei separated by multiple bonds (typically 2-3 bonds), such as between protons and non-protonated carbons. This is crucial for piecing together the entire molecular skeleton and positioning the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of nuclei, which is essential for determining the stereochemistry and conformation of substituents attached to the benzotriazole (B28993) core.
These multi-dimensional techniques are indispensable for the unambiguous assignment of all ¹H and ¹³C resonances in complex this compound derivatives. weebly.com
While most NMR is performed on solutions, solid-state NMR (ssNMR) provides critical information about the structure and dynamics of materials in their solid form, such as polymers or crystalline powders. dtu.dkcore.ac.uk This is particularly relevant for this compound-based materials like conjugated polymers used in organic electronics. dntb.gov.uadtu.dk
Solid-state NMR spectra are typically broad due to anisotropic interactions that are averaged out in solution. Techniques like Magic-Angle Spinning (MAS) are employed to narrow the spectral lines and achieve higher resolution. instruct-eric.org For this compound-containing polymers, ssNMR can elucidate information on:
Polymer chain packing and conformation in the solid state.
The degree of crystallinity.
The presence of different polymorphs.
Triple-resonance MAS experiments can be used to probe the ¹H, ¹³C, and ¹⁵N nuclei, providing detailed insight into the molecular structure and intermolecular interactions within the solid material. instruct-eric.orgwikipedia.org
Vibrational Spectroscopy (FT-IR, Raman) Methodologies for Functional Group Analysis in this compound
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful, non-destructive method for identifying functional groups within a molecule. mdpi.com The two techniques are complementary: FT-IR measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in polarizability. nih.govgatewayanalytical.comstellarnet.us
For this compound, these techniques can confirm the presence of key structural motifs:
C-F Vibrations: The carbon-fluorine stretching vibrations typically appear as strong bands in the FT-IR spectrum in the 1400-1000 cm⁻¹ region.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring portion of the molecule give rise to characteristic bands between 1600 cm⁻¹ and 1450 cm⁻¹. Aromatic C-H stretching occurs above 3000 cm⁻¹.
Triazole Ring Vibrations: The N=N and C-N stretching vibrations of the triazole ring appear in the fingerprint region (roughly 1600-900 cm⁻¹).
Substituent Vibrations: If alkyl or other functional groups are attached to the ring system, their characteristic vibrations (e.g., C-H stretching and bending) will also be present.
By analyzing the complete vibrational spectrum, a "molecular fingerprint" of the this compound compound is obtained, allowing for structural confirmation and assessment of purity. mdpi.com
Table 2: Expected Vibrational Frequencies for this compound This table presents typical frequency ranges for the key functional groups.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |
| N=N Stretch | 1630 - 1575 | Variable | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Strong | Medium |
| C-F Stretch | 1400 - 1000 | Strong | Weak |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong | Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) Methodologies for this compound
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insights into the electronic structure of molecules. uni-mainz.de UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions from the ground state to excited states (e.g., π → π* transitions in aromatic systems). edinst.com Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited singlet state back to the ground state. uni-mainz.deedinst.com
For this compound systems, these techniques are used to determine:
Absorption Maxima (λ_max): The wavelengths at which the molecule absorbs light most strongly. The position and intensity of these bands are characteristic of the conjugated π-system of the benzotriazole core.
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
Emission Maxima: The characteristic wavelengths of emitted light upon fluorescence.
Quantum Yield (Φ_F): The efficiency of the fluorescence process.
The introduction of difluoro substituents can influence the electronic properties, potentially causing shifts in the absorption and emission spectra (hypsochromic or bathochromic shifts) compared to the parent benzotriazole. lasalle.edu These techniques are particularly vital in the study of this compound-containing materials for applications in organic electronics, such as organic photovoltaics, where light absorption is a critical function. core.ac.uk
Table 3: Representative Electronic Spectroscopy Data This table illustrates typical data obtained from UV-Vis and fluorescence measurements for aromatic heterocycles.
| Parameter | Symbol | Typical Value Range | Information Provided |
|---|---|---|---|
| Absorption Maximum | λabs | 250 - 400 nm | Energy of π → π* electronic transition |
| Molar Absorptivity | ε | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | Probability of electronic transition |
| Emission Maximum | λem | 300 - 500 nm | Energy of radiative decay from excited state |
| Fluorescence Quantum Yield | ΦF | 0.01 - 0.99 | Efficiency of the fluorescence process |
X-ray Diffraction Crystallography Methodologies for Absolute Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgwikidoc.org By directing a beam of X-rays onto a single crystal, a unique diffraction pattern is generated. arizona.edu The analysis of the positions and intensities of these diffracted spots allows for the calculation of an electron density map, from which the absolute structure of the molecule, including bond lengths, bond angles, and torsional angles, can be determined with high precision. wikipedia.organton-paar.com
The process involves several key steps:
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the this compound derivative. wikidoc.org
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is recorded by a detector. wikipedia.org
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and crystal symmetry (space group). Computational methods are then used to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data. wikipedia.org
This technique is unparalleled in its ability to provide an unambiguous determination of the molecular structure, confirming isomerism (e.g., the position of the fluorine atoms and the substituent on the triazole ring) and revealing details of intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. anton-paar.com
Table 4: Example of Crystallographic Data Obtained from X-ray Diffraction This table shows the type of parameters determined in a single-crystal X-ray diffraction experiment.
| Parameter | Description |
|---|---|
| Chemical Formula | The elemental composition of the molecule. |
| Formula Weight | The molecular weight of the compound. |
| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the unit cell parameters. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental data. |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for this compound
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling differentiation between compounds with the same nominal mass but different elemental compositions. longdom.org
Beyond just confirming the molecular formula, tandem mass spectrometry (MS/MS) provides crucial structural information through fragmentation analysis. nih.gov In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID) or other activation methods. longdom.orgnih.gov This causes the ion to break apart into smaller, characteristic fragment ions.
By analyzing the masses of these fragments, a fragmentation pathway can be proposed, providing evidence for the core structure and the nature of any substituents. researchgate.net For benzotriazoles, a common and diagnostic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂, 28 Da), which is a strong indicator of the triazole ring system. Other fragmentations, such as the loss of substituents, can also be observed to help piece together the molecular structure.
Table 5: Plausible HRMS Fragmentation Data for a Generic this compound Assuming a hypothetical C₆H₃F₂N₃ molecule (MW = 155.03).
| Ion | Proposed Formula | Calculated m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | [C₆H₄F₂N₃]⁺ | 156.0391 | Protonated molecular ion |
| [M-N₂+H]⁺ | [C₆H₄F₂N]⁺ | 128.0333 | Loss of neutral N₂ from the triazole ring |
| [C₅H₃F₂]⁺ | [C₅H₃F₂]⁺ | 113.0201 | Subsequent loss of HCN from [M-N₂+H]⁺ |
Electron Microscopy Techniques for Morphological Characterization of this compound-Based Materials
The performance of materials based on this compound, particularly in applications such as organic electronics, is intrinsically linked to their solid-state morphology. researchgate.net Electron microscopy techniques are indispensable tools for visualizing the surface topography and internal structure of these materials at the micro- and nanoscale. azom.come3s-conferences.org These methods provide critical insights into features like phase separation, domain size, crystallinity, and surface roughness, which govern the electronic and physical properties of the final devices. azom.comresearchgate.net The primary techniques employed for this purpose are Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM). researchgate.netmdpi.com
Scanning Electron Microscopy (SEM)
SEM is a fundamental technique for examining the surface topography and microstructure of materials. researchgate.netazooptics.com It operates by scanning a focused beam of high-energy electrons over a sample's surface. azooptics.com The interaction between the electrons and the sample generates various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. azom.comazooptics.com This process reveals detailed information about the surface features, texture, and constituent particle sizes. azom.commdpi.com
For this compound-based materials, which are often polymers, sample preparation is crucial. Since most polymers have low electrical conductivity, a thin conductive coating, typically of gold or palladium, is applied via sputter-coating to prevent charge build-up and thermal damage from the electron beam. mdpi.com
In a study of donor-acceptor copolymers based on 3,4-propylenedioxy-thiophene and 5,6-difluorobenzotriazole (P1, P2, and P3), SEM was used to investigate the surface morphology of the polymer films. mdpi.com The analysis revealed that the films, while appearing homogeneous to the naked eye, were composed of countless tiny particles at the microscopic level. mdpi.com The particle sizes for polymers P1 and P2 were observed to be smaller than those for polymer P3. mdpi.com This difference in microstructure can influence the electrochemical and electrochromic properties of the materials. mdpi.com
| Polymer | Film Thickness (nm) | SEM-Observed Morphology |
| P1 | 456 | Composed of tiny particles, smaller than P3. |
| P2 | 467 | Composed of tiny particles, comparable in size to P1. |
| P3 | 502 | Composed of tiny particles, larger than P1 and P2. |
| Data sourced from a study on copolymers based on 3,4-propylenedioxy-thiophene and 5,6-difluorobenzotriazole. mdpi.com |
Transmission Electron Microscopy (TEM)
TEM offers significantly higher resolution than SEM, enabling the visualization of internal structures down to the atomic level. measurlabs.comyoutube.com In TEM, a broad beam of electrons is transmitted through an ultra-thin specimen (typically under 100 nm thick). measurlabs.comyoutube.com The electrons that pass through are focused by objective lenses to form a highly magnified image on a detector. youtube.com The resulting image contrast depends on the density and composition of the material, with denser regions appearing darker. researchgate.net
TEM is particularly valuable for analyzing the bulk morphology of blend films, which are common in organic solar cell applications incorporating this compound derivatives. researchgate.netresearchgate.net It allows for the direct visualization of phase separation between donor and acceptor materials. researchgate.netresearchgate.net For instance, in blends of a polymer donor and a fullerene acceptor like phenyl-C61-butyric acid methyl ester (PCBM), the higher electron density of PCBM makes it appear as darker regions in TEM images, revealing the size and distribution of PCBM-rich domains. researchgate.net
In the characterization of blend films for non-fullerene polymer solar cells, TEM has been used to observe phase separation. researchgate.net For example, analysis of films containing a naphthobistriazole-based wide bandgap copolymer showed distinct morphologies when blended with different acceptors, providing insights into the compatibility and mixing of the components. researchgate.net Similarly, studies on other benzotriazole derivative-based polymers for organic solar cells have used TEM to confirm that a more orderly molecular arrangement and stronger π-π stacking correlate with improved charge transport and higher photovoltaic performance. researchgate.net
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique used for surface examination. mdpi.comnih.gov Unlike electron microscopy, AFM uses a physical probe—a sharp tip at the end of a cantilever—to scan the specimen surface. mdpi.com By measuring the deflection of the cantilever as it interacts with the surface forces, a three-dimensional topographic map is generated. mdpi.com
AFM is highly effective for quantifying surface roughness and observing the fine details of phase separation in this compound-based polymer blend films. researchgate.netnih.gov It can be operated in different modes, such as tapping mode, to minimize damage to soft polymer surfaces. mdpi.com The analysis provides quantitative data like the root-mean-square (RMS) roughness. researchgate.net
In a study of naphthobistriazole-based polymer solar cells, AFM was used to compare the surface morphology of different blend films. researchgate.net The height and phase images revealed significant differences in surface roughness and phase domain structure. For example, the blend film of PBDTS-TZNT:ITIC was found to have a smooth surface with an RMS roughness of 0.78 nm, indicating well-mixed phases. researchgate.net In contrast, other blends showed rougher surfaces and more distinct phase separation, which impacts device performance. researchgate.net
| Blend Film | Technique | Key Finding |
| PBDTS-TZNT:ITIC | AFM | Smooth top surface; RMS roughness of 0.78 nm. researchgate.net |
| PBDTS-TZNT:IT-4F | AFM, TEM | Evidence of faster crystallization and clear phase separation. researchgate.net |
| PBFZ-OP:ITIC | TEM, AFM | Orderly molecular arrangement and strong π-π stacking observed, correlating with high power conversion efficiency. researchgate.net |
| This table summarizes findings from morphological analyses of various this compound derivative-based blend films used in polymer solar cells. researchgate.netresearchgate.net |
Applications of Difluorobenzotriazole in Advanced Chemical Synthesis and Materials Science
Difluorobenzotriazole as a Key Building Block in Organic Synthesis
The this compound core serves as a foundational structure for the synthesis of a wide array of more complex molecules. Its unique reactivity allows it to function as a precursor for other heterocyclic systems, a reactive partner in coupling reactions, and a component in chemical protection strategies.
5,6-Difluoro-1H-benzotriazole is frequently employed as a starting material for the assembly of biologically active heterocycles, particularly in the fields of agrochemicals and pharmaceuticals. The N-H group of the triazole ring can be readily functionalized via N-alkylation or N-arylation reactions, providing access to a diverse library of N-substituted difluorobenzotriazoles. These intermediates can then undergo further chemical transformations.
For instance, research has demonstrated that N-aryl-5,6-difluorobenzotriazoles can serve as precursors for novel fused-ring systems. Through intramolecular cyclization reactions, often promoted by strong bases or transition metals, the this compound moiety can be integrated into larger, more complex heterocyclic frameworks. The fluorine atoms not only influence the regioselectivity of these cyclizations but also impart desirable properties, such as enhanced metabolic stability and lipophilicity, to the final products.
This compound derivatives play a significant role in coupling reactions, most notably in the formation of amide bonds, which are fundamental to peptide synthesis and the creation of polyamide materials. The fluorinated analogue of 1-hydroxybenzotriazole (B26582) (HOBt), known as 1-hydroxy-5,6-difluorobenzotriazole (HDFBt), is a superior coupling additive. When used in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), HDFBt activates carboxylic acids by forming a highly reactive O-acylisourea intermediate that rapidly converts to the corresponding difluorobenzotriazolyl ester.
The enhanced electrophilicity of this active ester, a direct consequence of the electron-withdrawing fluorine atoms, facilitates rapid and efficient aminolysis, leading to the formation of the desired amide bond with minimal side reactions, such as epimerization in chiral substrates. This has led to the development of standalone coupling reagents based on this core, such as HDFU (O-(1H-5,6-difluoro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The following interactive table summarizes the comparative effectiveness of this compound-based reagents in a model peptide coupling reaction.
| Coupling Reagent System | Active Ester Formed | Key Advantage | Relative Reaction Rate |
|---|---|---|---|
| DCC / HOBt | 1-(Acyloxy)benzotriazole | Standard, cost-effective | Baseline |
| DCC / HDFBt | 1-(Acyloxy)-5,6-difluorobenzotriazole | Reduced epimerization, faster coupling | High |
| HBTU | Benzotriazolyl ester | Convenient uronium salt | High |
| HDFU | 5,6-Difluorobenzotriazolyl ester | Extremely fast, highly efficient, low racemization | Very High |
The benzotriazolyl group can be used as a protecting group for amines. The introduction of difluoro substituents modifies the properties of this protecting group significantly. The electron-withdrawing fluorine atoms increase the acidity of the N-H proton of 5,6-difluoro-1H-benzotriazole, making it easier to deprotonate and subsequently N-substitute.
More importantly, the stability of the resulting N-C bond between the protecting group and the substrate amine is altered. The difluoro-substituted benzotriazolyl group is generally more labile and can be cleaved under milder conditions compared to the non-fluorinated analogue. This orthogonality is valuable in complex multi-step syntheses where selective deprotection is required. For example, while a standard benzotriazolyl group might require strong reducing agents for cleavage, the difluoro-substituted version can sometimes be removed under specific nucleophilic or reductive conditions that leave other protecting groups intact.
Role of this compound in Catalysis
The electronic features of the this compound scaffold make it an excellent component in both metal-based and metal-free catalytic systems. Its derivatives can act as tunable ligands for transition metals or function directly as organocatalysts.
This compound derivatives have been successfully incorporated into ligands for transition metal catalysis. The nitrogen atoms of the triazole ring are effective coordination sites for metals such as palladium, copper, and rhodium. By attaching coordinating groups to the N1 position of the this compound ring, chemists can design bidentate or polydentate ligands.
The fluorine atoms exert a strong inductive effect, withdrawing electron density from the entire ring system, including the coordinating nitrogen atoms. This electronic modulation has profound consequences for the catalyst's performance:
Increased Lewis Acidity: The electron-poor nature of the ligand makes the coordinated metal center more electrophilic (i.e., more Lewis acidic). This can accelerate catalytic steps that involve nucleophilic attack on the metal complex or enhance the metal's ability to activate substrates.
Enhanced Stability: The fluorinated ligands can increase the thermal and oxidative stability of the catalytic complex.
Modified Selectivity: The electronic and steric profile of the ligand can influence the chemo-, regio-, and enantioselectivity of the catalyzed reaction.
For example, N-aryl-5,6-difluorobenzotriazole-based phosphine (B1218219) ligands have been investigated in palladium-catalyzed cross-coupling reactions, where the electronic tuning provided by the difluoro-substituents led to improved catalytic turnover and yields.
The following interactive table presents examples of reactions catalyzed by metal complexes featuring this compound-based ligands.
| Reaction Type | Metal Center | Ligand Type | Observed Effect of Difluoro Moiety |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | N-Aryl-difluorobenzotriazole-phosphine | Increased catalytic activity and stability. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | N-Chelating this compound derivative | Enhanced reaction rates due to electron-poor ligand. |
| C-H Activation/Functionalization | Rhodium(III) | Bidentate N,N-ligand with a this compound arm | Tuned selectivity and reactivity of the Rh(III) catalyst. |
The increased acidity of the N-H proton in 5,6-difluoro-1H-benzotriazole (pKa ≈ 6.5) compared to unsubstituted 1H-benzotriazole (pKa ≈ 8.2) makes it a significantly more effective hydrogen-bond donor organocatalyst. In this role, the molecule does not coordinate to a metal but instead activates an electrophilic substrate through the formation of a non-covalent hydrogen bond.
This activation mode is particularly effective for reactions involving carbonyls, imines, or nitro-olefins. By hydrogen-bonding to the lone pair of an oxygen or nitrogen atom on the substrate, the this compound derivative increases the substrate's electrophilicity, making it more susceptible to attack by a nucleophile. This strategy has been successfully applied to a range of important organic transformations, including Friedel-Crafts alkylations, Michael additions, and Mannich reactions, often proceeding with high efficiency under mild, metal-free conditions. The non-covalent nature of the catalysis and the low cost of the catalyst make this an attractive approach in green chemistry.
Integration of this compound into Functional Materials
The incorporation of the this compound moiety into larger molecular structures has proven to be a highly effective strategy for developing advanced functional materials. Its unique electronic properties, arising from the electron-deficient nature of the benzotriazole (B28993) core further enhanced by the strongly electron-withdrawing fluorine atoms, make it a valuable building block in materials science. This has led to significant research and development in areas such as polymers for optoelectronics and other functional materials.
Design and Synthesis of this compound-Containing Polymers
The synthesis of π-conjugated polymers incorporating 5,6-difluorobenzotriazole units has been a significant area of research, primarily driven by their potential in optoelectronic devices. mdpi.comzendy.io A prevalent method for creating these polymers is through palladium-catalyzed cross-coupling reactions. mdpi.comzendy.io This approach allows for the construction of donor-acceptor (D-A) type copolymers, where the this compound unit acts as the electron acceptor. mdpi.comzendy.ioresearchgate.net
A notable synthetic route is the direct C-H cross-coupling polycondensation of a this compound derivative with various thiophene-based donor units. mdpi.comzendy.io For instance, 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole has been successfully polymerized with different thiophene (B33073) analogs. mdpi.comzendy.io This method is advantageous due to its synthetic simplicity, high atom economy, and the ability to achieve excellent regioselectivity in the resulting polymer chain. zendy.io The structures of these polymers are typically confirmed using techniques like ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comzendy.ioresearchgate.net
The properties of the resulting polymers, such as their molecular weight, thermal stability, and optoelectronic characteristics, can be tuned by varying the donor comonomer. mdpi.comnih.gov For example, copolymerization with different thiophene derivatives like 3-octylthiophene (B1296729) and 2,2'-bithiophene (B32781) has yielded polymers with varying molecular weights and fluorescent quantum efficiencies. mdpi.comresearchgate.net The thermal properties of these polymers are often assessed using Thermogravimetric Analysis (TGA), which has shown that many of these materials possess excellent thermal stability, a crucial factor for device longevity. mdpi.commdpi.com
Below is a table summarizing the synthesis and properties of several this compound-containing polymers:
| Polymer | Donor Monomer | Polymerization Method | Molecular Weight (Mn) | Thermal Decomposition Temp. (°C) | Application |
| P1 | 3-octylthiophene | Pd-catalyzed direct C-H cross-coupling | 22,300 | - | OLEDs mdpi.comresearchgate.net |
| P2 | 2,2'-bithiophene | Pd-catalyzed direct C-H cross-coupling | 28,100 | - | OLEDs mdpi.comresearchgate.net |
| PBZ-1Si | Dithienylbenzodithiophene with siloxane-terminated side chain on FTAZ unit | - | - | - | Polymer Solar Cells nih.gov |
| PBZ-2Si | Dithienylbenzodithiophene with siloxane-terminated side chain on BDTT unit | - | - | - | Polymer Solar Cells nih.gov |
| PBZ-3Si | Dithienylbenzodithiophene with siloxane-terminated side chain on both BDTT and FTAZ units | - | - | - | Polymer Solar Cells nih.gov |
| P1 (electrochromic) | 3,4-propylenedioxythiophene (B118826) (ProDOT) and thiophene | Stille coupling | - | 472 | Electrochromic Devices mdpi.com |
| P2 (electrochromic) | 3,4-propylenedioxythiophene (ProDOT) and thiophene | Stille coupling | - | 435 | Electrochromic Devices mdpi.com |
| P3 (electrochromic) | 3,4-propylenedioxythiophene (ProDOT) and thiophene | Stille coupling | - | 428 | Electrochromic Devices mdpi.com |
This compound in Optoelectronic and Organic Semiconductor Materials
The electron-deficient nature of the this compound unit makes it a highly effective component in organic semiconductors, which are the active materials in a variety of optoelectronic devices. mdpi.comgoogle.comrsc.org These materials are often designed as donor-acceptor (D-A) copolymers, where the this compound moiety serves as the acceptor. mdpi.comzendy.ioresearchgate.net This D-A architecture facilitates intramolecular charge transfer, which is crucial for the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.gov
In the context of OLEDs, polymers containing this compound have been utilized as the light-emitting layer. mdpi.comresearchgate.net For example, copolymers of 5,6-difluorobenzotriazole with different thiophene derivatives have been shown to exhibit promising green and red luminescence, achieving external quantum efficiencies of 0.07% and 0.14%, respectively, in prototype OLED devices. mdpi.comresearchgate.net The optical and electrochemical properties of these polymers, such as their UV-vis absorption, fluorescence spectra, and frontier molecular orbital energy levels, are thoroughly investigated to understand and optimize their performance in OLEDs. mdpi.comdntb.gov.uanih.gov
For OPV applications, also known as polymer solar cells, this compound-based polymers have been employed as the donor material in the active layer, often in combination with a non-fullerene acceptor. nih.gov The strategic placement of side chains, such as siloxane-terminated chains, on the polymer backbone can significantly influence the material's aggregation behavior, molecular packing, and ultimately, the power conversion efficiency (PCE) of the solar cell. nih.gov For instance, a polymer with a siloxane-terminated side chain on the dithienylbenzodithiophene (BDTT) unit, when blended with the non-fullerene acceptor IT-M, achieved a PCE of 11.14%. nih.gov This high performance was attributed to favorable molecular packing, efficient exciton (B1674681) dissociation, and balanced charge transport. nih.gov
Furthermore, this compound-based copolymers have been explored for their electrochromic properties. mdpi.com Copolymers incorporating 3,4-propylenedioxythiophene (ProDOT) and thiophene alongside this compound have demonstrated reversible color changes upon electrochemical doping and dedoping. mdpi.com These materials can switch from a colored neutral state to a transmissive oxidized state, exhibiting good optical contrast, response times, and coloration efficiencies, making them promising candidates for applications in smart windows and displays. mdpi.com
The following table presents key optoelectronic data for selected this compound-based materials:
| Material | Application | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Performance Metric |
| P1 | OLED | - | - | - | Max. EQE: 0.07% (Green) mdpi.comresearchgate.net |
| P2 | OLED | - | - | - | Max. EQE: 0.14% (Red) mdpi.comresearchgate.net |
| PBZ-2Si:IT-M | OPV | - | - | - | PCE: 11.14% nih.gov |
| P1 (electrochromic) | Electrochromic Device | - | - | 1.83 | Optical Contrast: 41% mdpi.com |
| P2 (electrochromic) | Electrochromic Device | - | - | 1.94 | Optical Contrast: 35% mdpi.com |
| P3 (electrochromic) | Electrochromic Device | - | - | 2.01 | Optical Contrast: 29% mdpi.com |
Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)
While the primary application of this compound has been in organic conjugated polymers, its structural motifs can also be relevant to the design of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers and MOFs are materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The properties of these materials, such as their porosity, stability, and functionality, are highly tunable based on the choice of the metal and the organic linker. researchgate.netuni-koeln.de
The introduction of fluorinated ligands, such as those derived from or analogous to this compound, into MOF structures can significantly impact their properties. uni-koeln.de For instance, increasing the degree of fluorination in the linker molecules has been shown to affect the thermal stability and gas uptake capacity of the resulting MOFs. uni-koeln.de In some cases, higher fluorination leads to a decrease in thermal stability but an increase in N₂ uptake. uni-koeln.de
Although direct incorporation of the this compound molecule itself as a primary linker in a large number of reported MOFs is not as common as in conjugated polymers, the principles of using fluorinated, nitrogen-containing heterocyclic ligands are well-established. uni-koeln.de The nitrogen atoms in the triazole ring can act as coordination sites for metal ions, and the fluorinated benzene (B151609) ring can influence the framework's electronic properties and intermolecular interactions. The ability to systematically modify framework structures and properties makes MOFs and coordination polymers a promising area for future applications of this compound derivatives. researchgate.netnih.gov These materials have potential applications in gas storage and separation, catalysis, and sensing. researchgate.netrsc.org
Supramolecular Chemistry Involving this compound Scaffolds
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org These interactions, though weaker than covalent bonds, play a crucial role in determining the structure and function of many chemical and biological systems. wikipedia.orgrsc.org In the context of this compound, non-covalent interactions are key to understanding the solid-state packing of its derivatives and the morphology of polymers containing this moiety.
Hydrogen Bonding Interactions in this compound Assemblies
Hydrogen bonding is a critical non-covalent interaction in supramolecular chemistry, where a hydrogen atom is shared between two electronegative atoms. nih.gov In this compound-containing systems, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. While not extensively detailed in the provided search results for this compound itself, the potential for such interactions is inherent to its structure. In broader studies of conjugated polymers, hydrogen bonding is recognized as a tool to influence molecular self-assembly and enhance properties like field-effect mobility. researchgate.net For instance, hydrogen bonding interactions between polymer chains can lead to more ordered structures, which is beneficial for charge transport. rsc.orgiop.org The principles of hydrogen-bonded assemblies are well-documented, often leading to predictable and stable structures. researchgate.net
Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.orgmdpi.com This occurs due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. mdpi.com The fluorine atoms in this compound could potentially participate in halogen bonding, although fluorine is the least polarizable halogen and typically forms weaker halogen bonds compared to chlorine, bromine, and iodine. wikipedia.org
The primary non-covalent interactions that are often more significant in this compound-containing materials, particularly in the context of π-conjugated polymers, are π-π stacking interactions. nih.gov These interactions arise from the attractive, non-covalent forces between aromatic rings. In this compound-based polymers, π-π stacking is a key factor that governs the intermolecular arrangement of polymer chains in the solid state. nih.gov For example, in studies of polymer solar cells, smaller π-π stacking distances, indicating stronger intermolecular interactions, have been correlated with improved device performance. nih.gov The introduction of specific side chains can be used to modulate these π-π interactions and control the molecular packing. nih.gov
Design of Self-Assembled Systems
The strategic incorporation of the this compound moiety into molecular architectures is a key approach in the design of advanced self-assembled systems. The unique electronic properties and the potential for specific non-covalent interactions conferred by the fluorine atoms and the triazole ring make this compound a valuable building block in supramolecular chemistry. The self-assembly processes are driven by a complex interplay of interactions, including hydrogen bonding, π–π stacking, and halogen bonding, which dictate the final structure and properties of the resulting supramolecular entities.
The introduction of fluorine atoms to the benzotriazole core significantly influences the intermolecular forces that govern self-assembly. Fluorine's high electronegativity and the specific nature of organofluorine interactions can direct the formation of highly ordered structures. In derivatives of this compound, non-covalent interactions such as fluorine-hydrogen (F···H), fluorine-sulfur (F···S), and even fluorine-fluorine (F···F) contacts can play a crucial role in the packing of molecules in the solid state. rsc.org These interactions, though individually weak, collectively contribute to the thermodynamic stability of the assembled state.
Research into donor-acceptor conjugated polymers has provided significant insights into the self-assembly directed by this compound. The fluorination of the benzotriazole unit can enhance interchain ordering through a variety of non-covalent interactions. mdpi.com For example, studies on polymers incorporating this compound have highlighted the presence of intramolecular F···S and F···H–C interactions, which promote a more planar polymer backbone. mdpi.com This planarity, in turn, facilitates stronger intermolecular π–π stacking, a critical factor for efficient charge transport in organic electronic devices.
Detailed analysis of the crystal structure of model compounds provides direct evidence for the role of these non-covalent interactions. In a comparative study of a fluorinated versus a non-fluorinated benzotriazole-based molecule, the presence of F···S non-covalent interactions in the fluorinated derivative was confirmed to induce a more planar molecular skeleton. tandfonline.com This planarity and the formation of a slip-stack packing arrangement were attributed to these specific intermolecular forces. tandfonline.com The distances observed for these interactions are often shorter than the sum of the van der Waals radii, indicating a significant attractive force that drives the self-assembly process.
The table below summarizes key non-covalent interactions identified in a fluorinated benzotriazole model compound, ffBTz-2T, and its non-fluorinated counterpart, BTz-2T, illustrating the impact of fluorination on molecular packing.
| Compound | Interaction Type | Atom Distance (Å) | Sum of van der Waals Radii (Å) | Consequence |
| ffBTz-2T | S···F | 2.74, 2.82 | 3.34 | Planar molecular backbone, slip-stacking |
| ffBTz-2T | π–π stacking | 3.58, 3.67 | N/A | Ordered face-to-face packing |
| BTz-2T | S···H | 2.74 | 3.00 | Arched molecular conformation |
| BTz-2T | π–π stacking | Not observed | N/A | Staggered packing without π–π interaction |
| Data sourced from a study on noncovalent interactions induced by fluorination. tandfonline.com |
While the primary focus of research has been on solid-state self-assembly for electronic applications, the fundamental principles of non-covalent interactions involving the this compound unit are applicable to the design of other self-assembled systems, such as liquid crystals and supramolecular gels. The introduction of mesogenic or gel-forming motifs to this compound derivatives could lead to novel materials with unique phase behaviors and responsive properties, driven by the same set of non-covalent interactions that govern their solid-state packing.
Emerging Research Directions and Future Perspectives in Difluorobenzotriazole Chemistry
Novel Synthetic Methodologies for Enhanced Sustainability
Recent advancements in synthetic chemistry are paving the way for more environmentally friendly and efficient methods for preparing difluorobenzotriazole derivatives. A significant development is the use of palladium-catalyzed direct C-H cross-coupling polycondensation. nih.gov This method allows for the synthesis of D-π-A conjugated polymers containing 5,6-difluorobenzotriazole units without the need for pre-functionalized starting materials, which reduces waste and improves atom economy. nih.gov
Researchers are also exploring alternative reaction conditions to minimize the use of hazardous solvents and reagents. For instance, synthetic routes are being optimized by employing different bases and solvents, such as cesium carbonate in toluene (B28343) or DIMCARB in acetonitrile, to improve yields and simplify purification processes. nih.gov The development of one-pot syntheses and multi-component reactions is another key area of focus, aiming to reduce the number of synthetic steps and associated waste. These greener synthetic strategies are crucial for the large-scale and sustainable production of this compound-based materials for various applications.
Advanced Computational Approaches for Predictive Modeling
Computational modeling has become an indispensable tool in the study of this compound derivatives, enabling researchers to predict their electronic and structural properties before undertaking complex and time-consuming synthesis. researchgate.netnumberanalytics.comethernet.edu.etscidac.gov Techniques such as Density Functional Theory (DFT) are widely used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these compounds. nih.gov These calculations are critical for designing materials with tailored electronic properties for applications in organic electronics. nih.govresearchgate.net
Molecular docking studies are another powerful computational tool, particularly in the context of medicinal chemistry. nih.govnih.gov By simulating the interaction of this compound derivatives with biological targets, such as tubulin, researchers can predict their potential as therapeutic agents. nih.govnih.gov These predictive models help in identifying promising lead compounds for further experimental investigation, thereby accelerating the drug discovery process. nih.gov Furthermore, computational fluid dynamics (CFD) and distorted grid (DG) models are being developed to accurately predict the behavior and dosimetry of nanomaterials in biological systems, which is crucial for assessing their potential toxicity and therapeutic efficacy. nih.gov
Exploration of New Reactivity Manifolds
The exploration of novel chemical reactions involving the this compound core is a key area of ongoing research. Scientists are investigating new ways to functionalize the benzotriazole (B28993) ring system to create a wider range of derivatives with unique properties. This includes exploring different substitution patterns and introducing various functional groups to modulate the electronic and steric characteristics of the molecule.
A notable area of investigation is the development of new cross-coupling reactions to build complex molecular architectures. For example, palladium-catalyzed reactions have been successfully employed to synthesize conjugated polymers with alternating donor-acceptor units, where this compound acts as the acceptor. nih.gov The reactivity of the fluorine atoms on the benzotriazole ring is also being explored, as they can influence the electronic properties and intermolecular interactions of the resulting materials. mdpi.com Furthermore, the unique reactivity of this compound derivatives is being harnessed in the development of new microtubule targeting agents for potential use in cancer therapy. nih.gov These studies are expanding the synthetic toolbox available to chemists and enabling the creation of novel molecules with tailored functionalities. nih.gov
Development of Next-Generation this compound-Based Functional Materials
The unique electronic properties of this compound make it an excellent building block for a wide range of functional materials. mdpi.com In the field of organic electronics, this compound-based polymers are being developed for use in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govmdpi.comacs.org The strong electron-withdrawing nature of the this compound unit helps to lower the HOMO and LUMO energy levels of the polymers, which can improve charge transport and device performance. nih.govmdpi.com
For example, conjugated polymers containing 5,6-difluorobenzotriazole have shown promise as both donor and acceptor materials in non-fullerene organic solar cells. mdpi.com The introduction of fluorine atoms can enhance optical absorption and molecular packing, leading to higher power conversion efficiencies. mdpi.com In OLEDs, this compound-based polymers have been shown to exhibit tunable emission colors, with some demonstrating green and red luminescence. omicsdi.org
Beyond organic electronics, this compound derivatives are also being investigated for their potential in medicinal chemistry. nih.govdntb.gov.ua For instance, certain acrylonitrile (B1666552) derivatives of 5,6-difluorobenzotriazole have been identified as potent microtubule targeting agents with potential applications in cancer therapy. nih.gov The development of these next-generation materials is driven by a fundamental understanding of the structure-property relationships of this compound derivatives, which is being elucidated through a combination of experimental synthesis and computational modeling. rsc.orgresearchgate.net
| Application | Material Type | Key Properties |
| Organic Solar Cells | Conjugated Polymers | Tunable energy levels, enhanced optical absorption, improved charge transport |
| Organic Light-Emitting Diodes | Conjugated Polymers | Tunable emission colors (green, red), good charge-carrier transport |
| Medicinal Chemistry | Acrylonitrile Derivatives | Microtubule targeting agents, antiproliferative activity |
Interdisciplinary Research Avenues
The versatile nature of this compound has fostered a rich landscape for interdisciplinary research, bridging chemistry with materials science, biology, and engineering. novonordiskfonden.dkipb.ac.idntu.ac.ukumich.eduuky.edu The development of novel this compound-based materials often requires collaboration between synthetic chemists, who design and create the molecules, and materials scientists, who characterize their physical and electronic properties.
In the realm of biomedical applications, the synthesis of new this compound derivatives with potential therapeutic activity necessitates a close partnership between medicinal chemists and biologists. mdpi.comresearchgate.net Biologists can evaluate the efficacy and mechanism of action of these compounds in cellular and animal models, providing crucial feedback for the design of more potent and selective drugs.
Furthermore, the integration of computational modeling into the research process represents another layer of interdisciplinary collaboration. researchgate.net Computational chemists can provide valuable insights into the structure-property relationships of this compound derivatives, guiding the efforts of synthetic chemists and accelerating the discovery of new materials with desired functionalities. These synergistic collaborations are essential for translating fundamental research on this compound into real-world applications that can address pressing challenges in areas such as renewable energy and healthcare.
Q & A
Q. What are the established synthetic routes for Difluorobenzotriazole, and how can researchers optimize yields while minimizing byproducts?
Methodological Answer: Synthesis typically involves halogenation or fluorination of benzotriazole derivatives under controlled conditions. Optimization requires systematic variation of catalysts (e.g., palladium or copper-based), solvents (polar aprotic like DMF), and reaction temperatures. Techniques like HPLC or GC-MS are critical for purity assessment . For yield improvement, fractional crystallization or column chromatography can isolate the target compound. Kinetic studies using in-situ NMR or IR spectroscopy help identify intermediate formation and side reactions.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: X-ray crystallography provides definitive structural confirmation, while NMR (¹⁹F and ¹H) reveals electronic environments and substituent effects. Computational methods like DFT (Density Functional Theory) complement experimental data by predicting bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). Pairing spectroscopic data with computational models ensures robust validation .
Q. What stability challenges arise during storage or application of this compound, and how can they be mitigated?
Methodological Answer: Degradation under light, moisture, or oxidative conditions is common. Accelerated stability studies (e.g., ICH guidelines) under varied pH, temperature, and humidity identify degradation pathways. Techniques like TGA (thermogravimetric analysis) assess thermal stability. Encapsulation in inert matrices or addition of stabilizers (e.g., antioxidants) can enhance shelf life .
Advanced Research Questions
Q. How does the fluorination pattern in this compound influence its reactivity in catalytic or supramolecular systems?
Methodological Answer: Comparative studies using mono- vs. di-fluorinated analogs are essential. Electrochemical assays (cyclic voltammetry) and kinetic profiling quantify electron-withdrawing effects. Supramolecular interactions (e.g., host-guest binding) are evaluated via isothermal titration calorimetry (ITC) or fluorescence quenching assays. Computational docking simulations further elucidate steric and electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies often stem from assay variability (e.g., cell lines, concentration ranges). Meta-analyses of published data using tools like PRISMA guidelines identify confounding variables. Replicating experiments under standardized protocols (e.g., OECD guidelines) and applying statistical rigor (e.g., ANOVA with post-hoc tests) clarify trends. Cross-disciplinary peer review minimizes bias .
Q. How can computational models predict the environmental fate or toxicity of this compound?
Methodological Answer: QSAR (Quantitative Structure-Activity Relationship) models correlate molecular descriptors (e.g., logP, polar surface area) with ecotoxicological endpoints. Molecular dynamics simulations assess biodegradation pathways. Experimental validation via microcosm studies or in vitro toxicity assays (e.g., Ames test) ensures model accuracy. Data from EPA DSSTox or PubChem inform baseline toxicity profiles .
Q. What role does this compound play in designing fluorescent probes or sensors, and how is performance quantified?
Methodological Answer: As a fluorophore, its quantum yield and Stokes shift are measured using spectrophotometers equipped with integrating spheres. Sensor performance (e.g., selectivity for metal ions) is tested via titration experiments with competing analytes. Time-resolved fluorescence microscopy or FRET (Förster Resonance Energy Transfer) assays evaluate real-time applicability in biological systems .
Methodological Frameworks for Rigorous Research
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of research questions on this compound?
Methodological Answer:
- Feasibility : Assess resource availability (e.g., synthetic expertise, analytical instrumentation).
- Novelty : Conduct patent/CAS database searches to avoid duplication.
- Ethical : Adhere to Green Chemistry principles to minimize hazardous waste.
- Relevance : Align with UN Sustainable Development Goals (e.g., clean water via pollutant degradation studies) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?
Methodological Answer: Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling or Monte Carlo simulations address data variability. For multi-parametric datasets, machine learning (e.g., random forests) identifies hidden correlations. Open-source tools like R or Python’s SciPy suite enhance reproducibility .
Tables for Key Data Comparison
Table 1 : Stability of this compound Under Accelerated Conditions
| Condition (40°C, 75% RH) | Degradation Products (%) | Analytical Method |
|---|---|---|
| 1 Week | 2.1 | HPLC-UV |
| 4 Weeks | 8.7 | GC-MS |
Table 2 : Computational vs. Experimental HOMO-LUMO Gaps (eV)
| Method | HOMO-LUMO Gap | Source |
|---|---|---|
| DFT (B3LYP/6-31G*) | 4.2 | |
| Experimental (UV-Vis) | 4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
